GAP-134 Hydrochloride
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Overview
Description
It is a small modified dipeptide that has been identified as a second-generation gap junction modifier with oral bioavailability . This compound is primarily used in scientific research for its ability to modulate gap junctions, which are crucial for cell-to-cell communication in various tissues, including the heart.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GAP-134 (Hydrochloride) involves the modification of dipeptides. The specific synthetic route and reaction conditions are proprietary and not fully disclosed in the available literature. it is known that the compound is synthesized through a series of chemical reactions that involve the incorporation of glycine and benzamide moieties into the pyrrolidine ring .
Industrial Production Methods
Industrial production methods for GAP-134 (Hydrochloride) are not widely documented. The compound is typically produced in specialized laboratories and research facilities that adhere to strict quality control and regulatory standards. The production process involves the use of advanced chemical synthesis techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
GAP-134 (Hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions are essential for modifying the compound to enhance its biological activity and selectivity .
Common Reagents and Conditions
Common reagents used in the reactions involving GAP-134 (Hydrochloride) include solvents like DMSO (dimethyl sulfoxide) and water. The compound is soluble in both DMSO and water, which facilitates its use in various chemical reactions .
Major Products Formed
The major products formed from the reactions involving GAP-134 (Hydrochloride) are typically derivatives that retain the core structure of the compound while incorporating additional functional groups to enhance its biological activity .
Scientific Research Applications
GAP-134 (Hydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Mechanism of Action
GAP-134 (Hydrochloride) exerts its effects by modulating gap junctions, which are specialized intercellular connections that facilitate the direct transfer of ions and small molecules between adjacent cells. The compound selectively targets gap junction proteins, such as connexins, and alters their function to enhance or inhibit intercellular communication . This modulation of gap junctions is crucial for maintaining normal cardiac rhythm and preventing arrhythmias .
Comparison with Similar Compounds
GAP-134 (Hydrochloride) is unique among gap-junction modifiers due to its high selectivity and oral bioavailability. Similar compounds include:
Danegaptide: Another gap-junction modifier with similar antiarrhythmic effects.
Rotigaptide: A peptide-based gap-junction modifier used in research on cardiac arrhythmias.
ZP 123: A gap-junction modifier with applications in cardiovascular research.
GAP-134 (Hydrochloride) stands out due to its enhanced selectivity and efficacy in modulating gap junctions, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4.ClH/c15-7-12(18)17-8-10(6-11(17)14(20)21)16-13(19)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,15H2,(H,16,19)(H,20,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXPMNACLWKFRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)CN)NC(=O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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